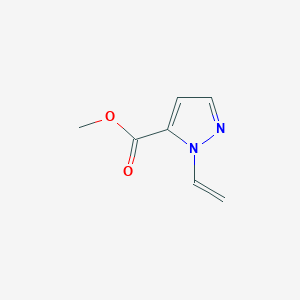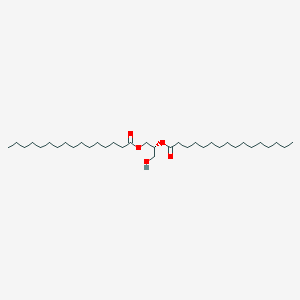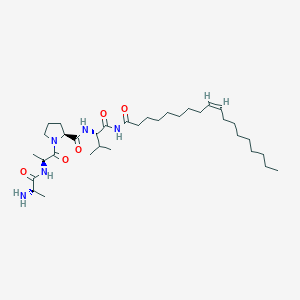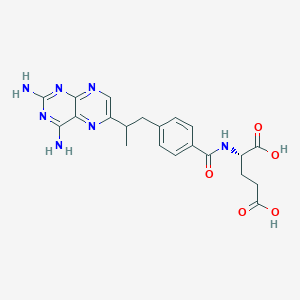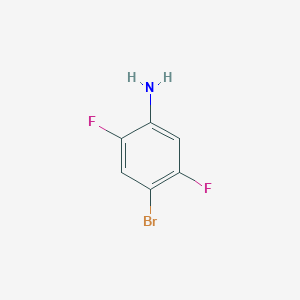![molecular formula C17H14N8O3S2 B053333 1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone CAS No. 115786-83-9](/img/structure/B53333.png)
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 'TTP-22' and is a member of the tetrazole-thioether family of compounds. TTP-22 has been shown to have promising results in various studies, making it a subject of interest for further research.
Mécanisme D'action
The mechanism of action of TTP-22 is not fully understood, but it is believed to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the inflammatory response, and its inhibition by TTP-22 may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
TTP-22 has been shown to have anti-inflammatory effects in various animal models. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. TTP-22 has been studied for its effects on the immune system, as it has been shown to modulate the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TTP-22 is its specificity for PDE4, making it a potential therapeutic agent with fewer side effects compared to other anti-inflammatory drugs. However, the synthesis of TTP-22 is complex and requires multiple steps, making it challenging to produce in large quantities. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of TTP-22.
Orientations Futures
There are several future directions for the study of TTP-22. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in various cancer types and to understand its mechanism of action. Additionally, TTP-22 may have potential applications in the treatment of other inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Further studies are needed to determine its safety and efficacy in these conditions. Overall, TTP-22 has shown promising results in various studies, making it a subject of interest for further research.
Méthodes De Synthèse
The synthesis of TTP-22 involves the reaction of 4-hydroxyphenyl-1H-tetrazole-5-thiol and 1,3-dichloroacetone in the presence of a base. The resulting product is purified through recrystallization, yielding a white crystalline solid.
Applications De Recherche Scientifique
TTP-22 has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. TTP-22 has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
115786-83-9 |
|---|---|
Nom du produit |
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone |
Formule moléculaire |
C17H14N8O3S2 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
1,3-bis[[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C17H14N8O3S2/c26-13-5-1-11(2-6-13)24-16(18-20-22-24)29-9-15(28)10-30-17-19-21-23-25(17)12-3-7-14(27)8-4-12/h1-8,26-27H,9-10H2 |
Clé InChI |
LWHRBBMNRHVBJB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)CSC3=NN=NN3C4=CC=C(C=C4)O)O |
SMILES canonique |
C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)CSC3=NN=NN3C4=CC=C(C=C4)O)O |
Synonymes |
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



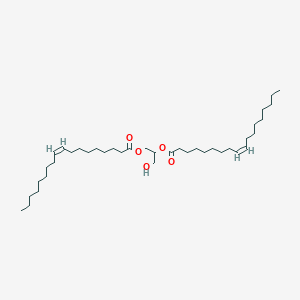
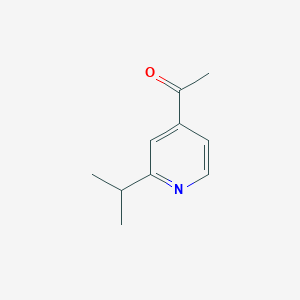
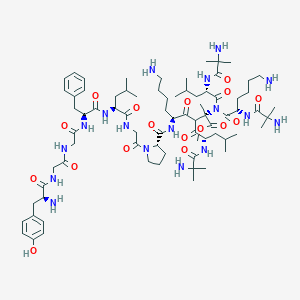
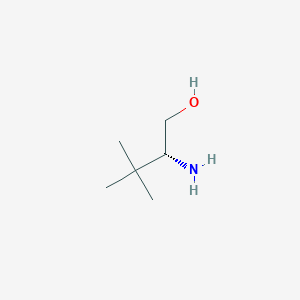
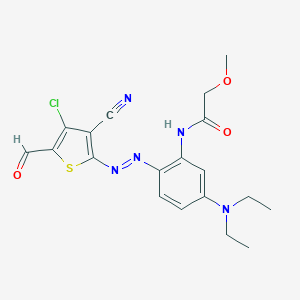
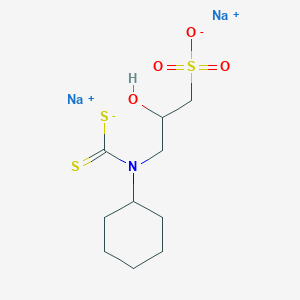
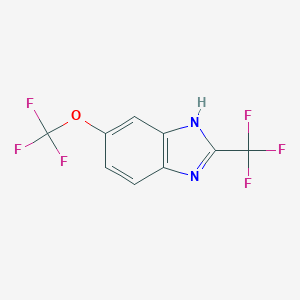
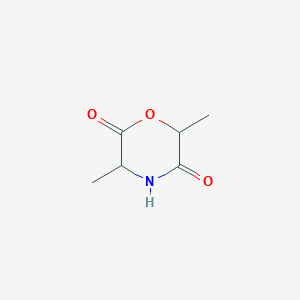
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)
